molecular formula C10H14BrN B8300797 4-(Bromomethyl)-3,5-diethylpyridine

4-(Bromomethyl)-3,5-diethylpyridine

Cat. No.: B8300797
M. Wt: 228.13 g/mol
InChI Key: HSISRUKRUITLHB-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-3,5-diethylpyridine is a brominated pyridine derivative characterized by a bromomethyl (-CH2Br) group at the 4-position and ethyl (-C2H5) substituents at the 3- and 5-positions of the pyridine ring. This compound serves as a versatile intermediate in organic synthesis, particularly in nucleophilic substitution reactions due to the electrophilic bromomethyl group .

Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-(bromomethyl)-3,5-diethylpyridine

InChI

InChI=1S/C10H14BrN/c1-3-8-6-12-7-9(4-2)10(8)5-11/h6-7H,3-5H2,1-2H3

InChI Key

HSISRUKRUITLHB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1CBr)CC

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Ethyl vs.
  • Bromomethyl vs. Halogens : The bromomethyl group in the 4-position offers a reactive site for nucleophilic substitutions (e.g., with amines or thiols), unlike 4-bromo or chloro derivatives, which are less electrophilic .
  • Fluorine Substitution : 3,5-Difluoro analogs exhibit enhanced electronegativity, favoring interactions in drug-receptor binding, whereas diethyl groups may prioritize lipophilicity .

Comparison of Yields :

Compound Synthesis Method Yield Catalyst Reference
3,5-Diethylpyridine Gas-phase condensation 13–19% Aluminosilicate
2,6-Di(bromomethyl)-1,4-DHP Bromination with NBS High None (radical initiator)

Reactivity and Functionalization Pathways

The bromomethyl group in 4-(Bromomethyl)-3,5-diethylpyridine facilitates nucleophilic substitutions, enabling derivatization into more complex structures:

  • Amphiphilic Dihydropyridines : Bromomethylpyridines are intermediates for synthesizing amphiphilic 1,4-dihydropyridines, which have applications in drug delivery and catalysis .
  • Cross-Coupling Reactions : Similar to 4-bromo-2-(bromomethyl)-3,5-dimethylpyridine, the target compound may participate in Suzuki or Ullmann couplings, though the diethyl groups could impose steric challenges .

Physical and Spectroscopic Properties

  • NMR Shifts : In 4-(bromomethyl)-3,5-dichlorobenzoate derivatives, the bromomethyl proton resonates at δ ~4.8–5.0 ppm in $^1H$ NMR, while aromatic protons in diethylpyridines appear at δ 7.0–8.3 ppm .
  • Solubility : Diethyl substituents likely enhance solubility in organic solvents (e.g., THF, chloroform) compared to polar derivatives like 3,5-dichloropyridines .

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